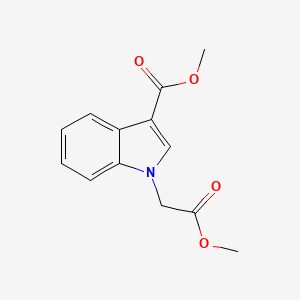
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, commonly known as 'Troparil,' is a synthetic compound belonging to the class of phenyltropanes. It is a highly potent and selective dopamine reuptake inhibitor, which makes it a potential candidate for treating various neurological disorders.
Mécanisme D'action
Troparil primarily acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which enhances dopaminergic neurotransmission. Troparil also exhibits some affinity for the serotonin and norepinephrine transporters, but its selectivity for the dopamine transporter is much higher.
Biochemical and physiological effects:
Troparil's primary effect is on the dopaminergic system, which plays a crucial role in regulating various physiological processes, including movement, motivation, reward, and cognition. By inhibiting dopamine reuptake, Troparil enhances dopaminergic neurotransmission, which leads to an increase in locomotor activity, reward-seeking behavior, and improved cognitive function. Troparil has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which has neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Troparil is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. Additionally, Troparil has a long half-life, which allows for sustained dopamine reuptake inhibition. However, Troparil's high potency and selectivity also pose some limitations, as it can cause off-target effects and toxicity at high doses.
Orientations Futures
There are several potential future directions for Troparil research. One area of interest is its potential use in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease. Troparil's neuroprotective effects and ability to enhance dopaminergic neurotransmission make it a promising candidate for these applications. Another area of interest is its potential use in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Additionally, Troparil's cognitive-enhancing effects make it a potential candidate for treating cognitive impairments in aging and neurodegenerative disorders.
Méthodes De Synthèse
Troparil can be synthesized by using various methods, including the Mannich reaction, reductive amination, and Friedel-Crafts acylation. The most commonly used method is the Mannich reaction, which involves the condensation of 1-propylpiperidine, formaldehyde, and dimethylamine. The resulting product is then treated with ethanediamine to obtain Troparil.
Applications De Recherche Scientifique
Troparil has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential use in treating cocaine addiction, as it has been found to reduce cocaine self-administration in rats. Moreover, Troparil has been shown to improve cognitive function and memory in animal models of aging.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-(1-propylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-5-8-16-9-6-13(7-10-16)15(4)12-11-14(2)3/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGGIOKVNVIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5452560 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)




![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)


![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)